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Compound of Interest

Compound Name: Isoamyl-n-propyl-amine

cat. No.: B15358245

An In-depth Technical Guide to Isoamyl-n-propyl-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Isoamyl-n-propyl-amine (also
known as 3-methyl-N-propyl-butan-1-amine), a secondary aliphatic amine. Due to the limited
availability of specific experimental data for this compound, this guide synthesizes information
from established chemical principles and analogous compounds to provide detailed theoretical
experimental protocols for its synthesis and analysis. This document is intended to serve as a
foundational resource for researchers and professionals in drug development and related
scientific fields.

Chemical Identification and Properties

Isoamyl-n-propyl-amine is an organic compound classified as a secondary amine. Its
structure consists of an isoamyl group and an n-propyl group attached to a nitrogen atom.
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Property Value Source
CAS Number 78579-58-5 [1]
Molecular Formula C8H19N [2]
Molecular Weight 129.24 g/mol [2]
IUPAC Name 3-rr.1ethyl-N-propyl-butan-l- o
amine
N-propylisoamylamine, (3-
Synonyms MeFi[hyFI)ZutyI)(pr};pyl)amirge LHE3]
Boiling Point 153.37 °C at 760 mmHg [4]
Flash Point 31.84 °C [4]
Density 0.761 g/cm3 [4]

Vapor Pressure

3.34 mmHg at 25°C

[5]

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of

Isoamyl-n-propyl-amine. These are based on established methods for similar aliphatic

amines.

Synthesis via Reductive Amination

Reductive amination is a common and efficient method for the synthesis of secondary amines

from primary amines and carbonyl compounds.[6][7] This proposed protocol uses isoamyl
alcohol, which would first be oxidized to isovaleraldehyde, followed by reductive amination with

propylamine.

3.1.1 Materials and Reagents

e Isoamyl alcohol (3-methyl-1-butanol)

» Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
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e Dichloromethane (DCM)

e Propylamine

e Sodium triacetoxyborohydride (STAB)

e Acetic acid

e Sodium bicarbonate (saturated aqueous solution)

e Anhydrous magnesium sulfate

o Diethyl ether

« Hydrochloric acid (1 M)

e Sodium hydroxide (1 M)

3.1.2 Procedure

Step 1: Oxidation of Isoamyl Alcohol to Isovaleraldehyde

» To a stirred solution of isoamyl alcohol (1 equivalent) in dichloromethane (DCM), add
pyridinium chlorochromate (PCC) (1.5 equivalents) in portions at room temperature.

« Stir the reaction mixture for 2-3 hours until the oxidation is complete (monitor by TLC).

» Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to
remove the chromium salts.

o Concentrate the filtrate under reduced pressure to yield crude isovaleraldehyde. This can be
used in the next step without further purification.

Step 2: Reductive Amination

¢ Dissolve the crude isovaleraldehyde (1 equivalent) in dichloromethane.

o Add propylamine (1.2 equivalents) and a catalytic amount of acetic acid.
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 Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

¢ Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction
mixture.

« Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by
TLC or GC-MS.

» Once the reaction is complete, quench by the slow addition of a saturated agqueous solution
of sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter and concentrate the solution under reduced pressure to obtain the crude Isoamyl-n-
propyl-amine.

» Purify the crude product by fractional distillation.

Analytical Characterization

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile
compounds like amines.[5]

Instrumentation:

e Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

e Column: HP-5MS (30 m x 0.25 mm, 0.25 um film thickness) or similar non-polar column.
GC-MS Parameters:

« Injector Temperature: 250 °C

e Oven Program:
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o Initial temperature: 60 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 250 °C.

o Hold at 250 °C for 5 minutes.

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 Injection Mode: Splitless (1 pL injection volume).
o MS Transfer Line Temperature: 280 °C

e lon Source Temperature: 230 °C

Mass Range: m/z 40-400
Sample Preparation:

o Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or
dichloromethane) to a concentration of approximately 1 mg/mL.

e Inject 1 pL of the sample into the GC-MS.
Expected Results:

The resulting chromatogram should show a major peak corresponding to Isoamyl-n-propyl-
amine. The mass spectrum of this peak should exhibit a molecular ion peak (M+) at m/z 129,
along with characteristic fragmentation patterns for aliphatic amines.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[8][9]
Instrumentation:

* NMR spectrometer (e.g., Bruker 400 MHz).

e Solvent: Chloroform-d (CDCI3) or Methanol-d4 (CD30OD).
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Sample Preparation:

e Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated solvent in an
NMR tube.

Expected *H NMR Spectrum (in CDCI3, predicted):

A triplet corresponding to the methyl group of the propyl chain.

o A multiplet (sextet) for the methylene group adjacent to the methyl group of the propyl chain.
o Atriplet for the methylene group attached to the nitrogen of the propyl chain.

e Adoublet for the two methyl groups of the isoamyl chain.

o A multiplet (nonet) for the methine proton of the isoamyl chain.

o Atriplet for the methylene group adjacent to the nitrogen of the isoamyl chain.

e Abroad singlet for the N-H proton.

Expected 3C NMR Spectrum (in CDCI3, predicted):

 Signals corresponding to the eight distinct carbon atoms in the molecule. The chemical shifts
will be in the aliphatic region.

Biological Activity and Toxicology

Specific biological activity and toxicological data for Isoamyl-n-propyl-amine are not readily
available in the public domain. However, general trends for aliphatic amines suggest potential
for biological activity and toxicity.[10][11] Aliphatic amines can exhibit biocidal properties and
may cause skin and eye irritation.[12] Some aliphatic amines have been investigated for their
effects on various biological systems, including as potential larvicides.[10]

General Toxicological Profile of Aliphatic Amines:[12]

e Irritation: Can cause severe irritation to the skin, eyes, and mucous membranes.
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» Sensitization: Potential for allergic sensitization.
 Inhalation: Volatile amines can be highly irritating upon inhalation.

Further research is required to determine the specific biological activity and toxicological profile
of Isoamyl-n-propyl-amine.

Visualizations
Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
Isoamyl-n-propyl-amine.
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Workflow for Synthesis and Characterization of Isoamyl-n-propyl-amine
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Caption: General workflow for the synthesis and characterization of Isoamyl-n-propyl-amine.
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Logical Relationship of Aliphatic Amine Structure and
Activity

This diagram illustrates the general structure-activity relationships for aliphatic amines based

on available literature.

Structure-Activity Relationship of Aliphatic Amines
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Caption: Factors influencing the biological activity of aliphatic amines.

Conclusion

This technical guide provides a detailed overview of Isoamyl-n-propyl-amine, including its
chemical properties and proposed methodologies for its synthesis and characterization. While
specific experimental data for this compound is scarce, the protocols and information
presented herein are based on well-established chemical principles and provide a solid
foundation for researchers and professionals. Further investigation is warranted to elucidate
the specific biological activities and toxicological profile of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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